molecular formula C10H7F3N2S B508041 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 438220-21-4

3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B508041
CAS No.: 438220-21-4
M. Wt: 244.24g/mol
InChI Key: DRCFBIPXDVXITR-UHFFFAOYSA-N
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Description

3-Thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound featuring a unique combination of sulfur, nitrogen, and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted cyclopentanone, with a nitrile and a thiol source under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can enhance the yield and reduce the production time. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.

Chemical Reactions Analysis

Types of Reactions

3-Thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where sulfur and fluorine-containing compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thioxo-1-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
  • 3-Thioxo-1-(chloromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Uniqueness

Compared to similar compounds, 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability and biological activity, making it more effective in various applications.

Properties

IUPAC Name

3-sulfanylidene-1-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)8-6-3-1-2-5(6)7(4-14)9(16)15-8/h1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCFBIPXDVXITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=S)NC(=C2C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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